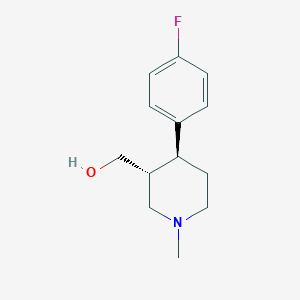

((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol

Description

Properties

IUPAC Name |

[(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRHUYYZISIIMT-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)CO)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]([C@H](C1)CO)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430930 | |

| Record name | [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389573-45-9, 109887-53-8 | |

| Record name | Paroxol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389573459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAROXOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC4L1C104G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, a chiral piperidine derivative, is a molecule of significant interest in the pharmaceutical landscape. Its primary importance lies in its role as a key intermediate in the synthesis of Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI) used for treating depression and other anxiety disorders.[1][2] The precise stereochemistry of this compound is crucial for its biological activity and metabolic stability. This guide provides a comprehensive technical overview of its synthesis, properties, and analytical characterization.

Compound Identification and Properties

| Property | Value | Source |

| CAS Number | 389573-45-9 | [2] |

| Molecular Formula | C13H18FNO | [2] |

| Molecular Weight | 223.29 g/mol | [2] |

| Appearance | White to light yellow crystal powder | |

| Melting Point | 97-101 °C |

Stereoselective Synthesis

The synthesis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol with high enantiomeric purity is critical for its use as a pharmaceutical intermediate. A common and effective method involves an organocatalytic Michael addition followed by a reduction step.[2]

Synthesis Pathway Overview

Caption: General synthesis pathway for ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol.

Experimental Protocol: Stereoselective Synthesis

While a precise, step-by-step protocol for the specific (3R,4S) isomer is proprietary and often detailed in patents, a general procedure based on established chemical transformations is outlined below. This process typically achieves a high enantiomeric excess (>98%).[2]

Step 1: Synthesis of 4-Fluoroethyl Cinnamate

-

To a solution of potassium hydroxide in dehydrated ethanol, add a mixture of p-fluorobenzaldehyde and triethyl phosphonoacetate at 20-25°C.

-

Allow the reaction to proceed for several hours.

-

Filter the reaction mixture and remove the ethanol by distillation.

-

The resulting crude product is then purified to yield 4-fluoroethyl cinnamate.

Step 2: Formation of the Piperidinedione Intermediate

-

React the 4-fluoroethyl cinnamate with N-methylaminocarbonylethyl acetate in the presence of a suitable base (e.g., sodium ethoxide) in an appropriate solvent like dehydrated ethanol.

-

This reaction proceeds via a Michael addition to form the cyclic piperidinedione intermediate.

Step 3: Reduction to ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol

-

The piperidinedione intermediate is then reduced using a reducing agent such as potassium borohydride in the presence of a Lewis acid like boron trifluoride diethyl etherate in a solvent like tetrahydrofuran.

-

This reduction step should be performed under controlled temperature conditions to ensure stereoselectivity.

-

The final product, ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, is then isolated and purified.

Pharmacological Profile

The pharmacological activity of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol is primarily attributed to its structural similarity to Paroxetine. As a precursor to this potent SSRI, it is expected to exhibit inhibitory activity at the serotonin transporter (SERT).[2]

Mechanism of Action

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure and functional groups present in the molecule.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

X-ray Crystallography: Single-crystal X-ray diffraction is a powerful technique for determining the absolute stereochemistry of the molecule, confirming the (3R,4S) configuration. This method also provides detailed information about bond lengths, angles, and the conformation of the piperidine ring.

Purity and Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a critical technique for determining the enantiomeric purity of the compound. A suitable chiral stationary phase is used to separate the (3R,4S) enantiomer from its (3S,4R) counterpart.

Experimental Protocol: Chiral HPLC (General Method)

A general approach for developing a chiral HPLC method is as follows. Specific conditions will require optimization.

-

Column Selection: A chiral stationary phase, such as a Pirkle-type column or a polysaccharide-based column (e.g., cellulose or amylose derivatives), is typically used.

-

Mobile Phase: A normal-phase mobile phase, often a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is commonly employed.

-

Detection: UV detection at a suitable wavelength is used to monitor the elution of the enantiomers.

-

Optimization: The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers.

Role as a Reference Standard

Due to its importance as a key intermediate and potential impurity in the synthesis of Paroxetine, highly purified ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol serves as a pharmaceutical reference standard.[3] This allows for the accurate identification and quantification of this compound in raw materials, in-process samples, and the final active pharmaceutical ingredient (API).

Conclusion

((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol is a fundamentally important molecule in the synthesis of Paroxetine. Its stereoselective synthesis and rigorous analytical characterization are paramount to ensuring the quality and efficacy of the final drug product. This guide has provided a comprehensive overview of the key technical aspects of this compound, offering valuable insights for professionals in the fields of chemical research and drug development.

References

-

Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available at: [Link].

Sources

((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol chemical properties

An In-depth Technical Guide to ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol: Properties, Synthesis, and Pharmacological Profile

Introduction

((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol is a chiral piperidine derivative of considerable interest within the fields of medicinal chemistry and pharmaceutical development.[1] As a key synthetic intermediate and a known impurity in the manufacturing of Paroxetine, a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI), this compound plays a critical role in both drug synthesis and quality control.[1][2] Its specific trans-stereochemistry, with defined (3R,4S) centers, is paramount to its biological activity and binding affinity, profoundly influencing its pharmacological and metabolic profile.[1]

This technical guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, analytical characterization, and pharmacological significance of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol. The content herein is curated for researchers, medicinal chemists, and drug development professionals who require a deep, functional understanding of this molecule for applications ranging from fundamental research and structure-activity relationship (SAR) studies to the development of central nervous system (CNS) active agents.[1]

Core Chemical and Physical Properties

The identity and purity of a pharmaceutical intermediate are foundational to its application. The key identifiers and physicochemical properties of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol are summarized below.

Chemical Identifiers

A consistent and accurate nomenclature is essential for regulatory and research purposes. The compound is identified by several names and registry numbers across various chemical databases.

| Identifier | Value |

| IUPAC Name | [(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol |

| CAS Number | 389573-45-9[1] |

| Molecular Formula | C₁₃H₁₈FNO[1] |

| Molecular Weight | 223.29 g/mol [1] |

| InChI Key | CXRHUYYZISIIMT-DGCLKSJQSA-N[1] |

| Canonical SMILES | CN1CCC(C(C1)CO)C2=CC=C(C=C2)F[1] |

| Isomeric SMILES | CN1CCCO">C@@HC2=CC=C(C=C2)F[1] |

| Common Synonyms | Paroxol[3] |

Physicochemical Data

The physical properties of the compound dictate its behavior in various solvents and experimental conditions, influencing reaction kinetics, purification, and formulation. Note: The following data is reported for the enantiomer, (3S,4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanol (CAS: 105812-81-5), and is expected to be identical for the (3R,4S) isomer.

| Property | Value | Source |

| Melting Point | 97-101 °C | [4] |

| Boiling Point | 300.3 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Flash Point | 135.4 ± 27.9 °C | [4] |

Synthesis and Purification

The therapeutic efficacy and safety of chiral drugs are critically dependent on their stereochemical purity. Consequently, the synthesis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol necessitates a robust, stereoselective approach to ensure the desired trans-configuration is achieved with high fidelity.

Rationale for Stereoselective Synthesis

The interaction of a drug molecule with its biological target (e.g., an enzyme or receptor) is a three-dimensional event. The (3R,4S) stereochemistry of this molecule is essential for its intended biological activity, particularly its affinity for the serotonin transporter.[1] The presence of other stereoisomers, such as the cis diastereomer or the (3S,4R) enantiomer, can lead to reduced efficacy, altered pharmacological profiles, or unforeseen toxicities. Therefore, synthetic strategies are chosen specifically to control the formation of these stereocenters. Organocatalysis, for example, represents a powerful method for establishing high enantiomeric excess (>98% ee) in key bond-forming steps.[1]

Representative Synthetic Workflow

A common strategy for synthesizing chiral piperidines involves an asymmetric Michael addition to establish one stereocenter, followed by cyclization and subsequent reduction to form the final structure. This multi-step process allows for precise control over the final product's stereochemistry.

Caption: Conceptual workflow for the stereoselective synthesis of the target compound.

Experimental Protocol: Stereoselective Reduction

This protocol outlines the final reduction step, a critical transformation converting the piperidinone intermediate to the target alcohol. This step must be carefully controlled to prevent side reactions and ensure high yield and purity.

Objective: To reduce the ketone moiety of the piperidinone precursor to a hydroxymethyl group, yielding ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol.

Materials:

-

(4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-one (1 eq.)

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄) (1.5 eq.)

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: Dissolve the piperidinone precursor in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath and cool the solution to 0-5 °C.

-

Reagent Addition: While maintaining the temperature at 0-5 °C, add sodium borohydride portion-wise over 15-20 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent over-reduction or side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Carefully quench the reaction by slowly adding deionized water. Reduce the volume of methanol using a rotary evaporator.

-

Extraction: Add dichloromethane to the aqueous residue and transfer to a separatory funnel. Wash the organic layer with saturated NaHCO₃ solution, followed by brine. Trustworthiness Note: This washing sequence removes acidic impurities and residual water-soluble components, ensuring a cleaner crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material via column chromatography or recrystallization to obtain the final product with high purity.

Analytical Characterization

Rigorous analytical testing is non-negotiable to confirm the structural integrity, stereochemistry, and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data, based on literature values for closely related structures.[2]

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | Signals corresponding to aromatic protons (δ ~7.0-7.2 ppm), hydroxymethyl protons (δ ~3.2-3.4 ppm), piperidine ring protons, and the N-methyl singlet (δ ~2.2 ppm).[2] |

| ¹³C NMR (CDCl₃, 100 MHz) | Peaks for aromatic carbons (including C-F coupled signals), piperidine ring carbons (δ ~35-50 ppm), hydroxymethyl carbon (δ ~64 ppm), and the N-methyl carbon.[2] |

| IR (KBr, cm⁻¹) | Broad absorption band around 3600-3300 cm⁻¹ (O-H stretch), C-H stretches (~2900 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), and a C-F stretch (~1200 cm⁻¹).[2] |

| Mass Spec. (ESI+) | Expected [M+H]⁺ ion at m/z 224.14. |

| HPLC (Chiral) | A single major peak under appropriate chiral stationary phase conditions, confirming high enantiomeric and diastereomeric purity. |

Pharmacological Profile and Mechanism of Action

The primary pharmacological interest in ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol stems from its structural relationship to Paroxetine and its activity as an SSRI.[1]

Mechanism of Action: SERT Inhibition

The compound's principal mechanism of action is the inhibition of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[1] By blocking SERT, the molecule increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission. This is the same mechanism underlying the therapeutic effects of many antidepressant medications.[1][2] Studies in rodent models have shown that this activity leads to antidepressant-like effects, such as reduced immobility time in the forced swim test.[1]

Caption: Inhibition of the serotonin transporter (SERT) by the title compound.

Handling, Storage, and Safety

As with any biologically active compound, proper handling is essential.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

-

Safety: The compound is for research use only and not for human or veterinary use.[1] Based on GHS data for the enantiomer, it may be harmful if swallowed and can cause serious eye damage.[3]

Conclusion

((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol is more than a mere synthetic intermediate; it is a precisely engineered chiral building block with defined biological activity. Its importance in the synthesis of Paroxetine underscores the necessity of advanced, stereoselective manufacturing processes in the pharmaceutical industry. For researchers, its well-defined structure and mechanism of action make it a valuable tool for probing the intricacies of the serotonin system and for developing next-generation CNS therapies. A thorough understanding of its chemical properties, synthesis, and pharmacology is therefore indispensable for any scientist working in this domain.

References

-

Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [Link]

-

PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. [Link]

-

PharmaCompass. [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol. [Link]

-

Cognition Pharmaceuticals. (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. [Link]

Sources

- 1. ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol | 389573-45-9 | Benchchem [benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | C13H18FNO | CID 2734218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cognitionpharmaceuticals.com [cognitionpharmaceuticals.com]

A Comprehensive Technical Guide to the Structural Elucidation of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol

Abstract

The precise structural characterization of active pharmaceutical ingredients (APIs) and their synthetic precursors is a cornerstone of modern drug development. Stereochemistry, in particular, plays a pivotal role in determining the efficacy and safety of a drug. This guide provides an in-depth, multi-technique approach to the complete structure elucidation of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, a chiral piperidine derivative also known as Paroxol. This compound is a critical intermediate and potential impurity in the synthesis of Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI).[1][2] Unambiguous confirmation of its molecular formula, connectivity, and—most importantly—its relative and absolute stereochemistry is paramount for regulatory compliance and ensuring the quality of the final API. This document details an integrated analytical workflow, combining mass spectrometry, one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography to achieve a self-validating and definitive structural assignment.

Introduction: The Imperative of Stereochemical Precision

((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol (Figure 1) is a synthetic building block whose specific three-dimensional arrangement is fundamental to its utility.[3] The piperidine core is a prevalent scaffold in CNS-active drugs, and the orientation of its substituents dictates the molecule's interaction with biological targets. The designated (3R,4S) stereochemistry defines one of four possible stereoisomers, each with potentially distinct pharmacological and toxicological profiles.

Therefore, a robust analytical strategy must not only confirm the basic chemical structure but also provide irrefutable proof of the trans relationship between the hydroxymethyl group at position C3 and the fluorophenyl group at C4, as well as the absolute R and S configurations at these chiral centers. This guide presents the causality behind the selection of each analytical technique and a framework for integrating the resulting data into a cohesive and definitive structural proof.

Figure 1: Chemical Structure of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol

Molecular Formula: C₁₃H₁₈FNO Molecular Weight: 223.29 g/mol [4]

(Self-generated image for illustrative purposes)

The Analytical Workflow: An Orthogonal Approach

Diagram 1: Integrated workflow for structure elucidation.

Part I: Primary Structure & Composition Analysis

The initial phase focuses on confirming the molecular formula and the basic carbon-hydrogen framework.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before delving into complex stereochemistry, it is essential to confirm the elemental composition. Low-resolution mass spectrometry can provide the nominal mass, but HRMS provides the exact mass to several decimal places.[5][6] This precision is critical for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas), thereby providing strong evidence for a unique molecular formula.[7] Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ with minimal fragmentation, simplifying data interpretation.[8]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) instrument.[6]

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare its measured mass to the theoretical exact mass calculated for C₁₃H₁₉FNO⁺.

Data Presentation: Elemental Composition Confirmation

| Parameter | Theoretical Value | Observed Value | Mass Error (ppm) |

| Molecular Formula | C₁₃H₁₈FNO | - | - |

| [M+H]⁺ Formula | C₁₃H₁₉FNO⁺ | C₁₃H₁₉FNO⁺ | - |

| Exact Mass | 224.14452 | 224.14431 | -0.94 |

Trustworthiness: A mass error of less than 5 ppm provides extremely high confidence in the assigned elemental composition, effectively ruling out other potential formulas and validating the foundational identity of the molecule.[9]

1D Nuclear Magnetic Resonance (¹H and ¹³C NMR)

Expertise & Rationale: 1D NMR spectroscopy is the workhorse for establishing the chemical environment and connectivity of all hydrogen and carbon atoms. ¹H NMR provides information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (neighboring protons). ¹³C NMR reveals the number of unique carbon environments and their hybridization state. Together, they build a definitive picture of the molecular backbone.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[10]

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

-

Data Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectra to TMS at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent residual peak for ¹³C.

Data Presentation: Predicted NMR Assignments

| Atom Position(s) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Rationale for Assignment |

| N-CH₃ | ~2.35 | s | ~42.5 | Singlet, typical for N-methyl group on a piperidine ring. |

| H2, H6 (N-CH₂) | ~2.0-2.2 (ax), ~2.9-3.1 (eq) | m | ~55.8, ~60.1 | Diastereotopic protons adjacent to nitrogen.[11] |

| H3 | ~1.8-2.0 | m | ~45.2 | Methine proton adjacent to hydroxymethyl and C4. |

| H4 | ~2.5-2.7 | m | ~43.8 | Benzylic methine proton. |

| H5 | ~1.6-1.8 | m | ~28.5 | Methylene protons on the piperidine ring. |

| -CH₂OH | ~3.5-3.7 | m | ~64.0 | Diastereotopic protons of the hydroxymethyl group. |

| -OH | ~1.5-2.5 | br s | - | Broad singlet, exchangeable proton. |

| Ar-H (ortho to F) | ~7.00 | t, J ≈ 8.7 | ~115.5 (d, J_CF ≈ 21) | Aromatic protons coupled to fluorine and adjacent proton. |

| Ar-H (meta to F) | ~7.20 | dd, J ≈ 8.7, 5.5 | ~130.2 (d, J_CF ≈ 8) | Aromatic protons coupled to fluorine and adjacent proton. |

Part II: Elucidation of Stereochemistry

With the core structure confirmed, the next critical phase is to determine the three-dimensional arrangement of the substituents.

2D NMR for Relative Stereochemistry (NOESY)

Expertise & Rationale: The key to determining the relative stereochemistry is to establish the spatial relationship between the protons at the C3 and C4 positions. The Nuclear Overhauser Effect (NOE) is a through-space interaction where magnetization is transferred between protons that are close to each other (< 5 Å), regardless of their through-bond connectivity.[12] A 2D NOESY experiment maps all such interactions simultaneously. For a substituted piperidine, the ring exists predominantly in a chair conformation. In the trans configuration, the substituents at C3 and C4 will be either both axial or both equatorial. This places the methine protons (H3 and H4) in a diaxial or diequatorial relationship, which are spatially distant. A cis configuration would place them axial-equatorial, bringing them closer together. Therefore, the absence of a strong NOE cross-peak between H3 and H4 is compelling evidence for the trans configuration.

Sources

- 1. [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol | C13H18FNO | CID 9800834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | C13H18FNO | CID 2734218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

A Comprehensive Guide to the Nomenclature and Identification of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol is a chiral piperidine derivative of significant interest in pharmaceutical research and development. With the molecular formula C₁₃H₁₈FNO, this compound is a critical synthetic intermediate and a reference standard for impurities in the manufacturing of active pharmaceutical ingredients (APIs), most notably the selective serotonin reuptake inhibitor (SSRI) antidepressant, Paroxetine.[1][2] The precise stereochemistry—(3R,4S)—is fundamental to its biological activity and interaction with target molecules.[1] This guide provides a detailed overview of the various synonyms, alternative names, and chemical identifiers for this compound, offering clarity and precision for researchers in the field.

Chemical Identity and Nomenclature

The systematic naming of chemical compounds is crucial for unambiguous identification. However, a single compound can be known by multiple names depending on the context, including systematic IUPAC names, common or trivial names, and company-specific codes.

Systematic and Common Names

The most formal name for this compound is its IUPAC name: [(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol .[1] However, in literature and commercial listings, several variations and alternative names are frequently used. These often describe the stereochemistry and core structure in different ways.

It is important to note that the stereoisomer with the (3S,4R) configuration is also frequently referenced, often in the context of Paroxetine synthesis and impurity profiling.[2][3][4][5][6][7]

A common trivial name for related structures is Paroxol .[1][3][7] This name is often used with prefixes or descriptors to indicate the specific stereochemistry or if it is a racemic mixture, such as (+)-Paroxol, (-)-Paroxol, or (+/-)-Paroxol.[1][5][7]

The term "trans" is also used to describe the relative stereochemistry of the substituents on the piperidine ring. For instance, trans-4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine is a common synonym.[5][8][9]

Impurity Designations

In the context of pharmaceutical manufacturing, this compound and its stereoisomers are often referred to as impurities of Paroxetine. For example, it may be designated as Paroxetine Impurity 18 or Paroxetine Impurity 53 .[9] Another related compound is referred to as trans-Paroxetine HCl Hemihydrate EP Impurity C HCl .[10]

Chemical Identifiers

To ensure precise identification, several unique identifiers are assigned to chemical compounds. These are essential for database searches and regulatory submissions.

| Identifier Type | Identifier | Notes |

| CAS Number | 389573-45-9 | Specific for the (3R,4S) stereoisomer.[1] |

| 105812-81-5 | Often associated with the (3S,4R) stereoisomer or the trans racemate.[1][3][7] | |

| 109887-53-8 | Also frequently used, sometimes for the racemic trans mixture.[1][3][5][7][9] | |

| 100332-12-5 | Associated with the (3R,4R) stereoisomer.[10] | |

| PubChem CID | 9800834 | For the (3R,4S) stereoisomer.[11] |

| 2734218 | For the (3S,4R) stereoisomer, often named (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine.[7] | |

| 10176880 | For the broader entry of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine without specified stereochemistry.[9] | |

| InChI Key | CXRHUYYZISIIMT-DGCLKSJQSA-N | For the (3R,4S) stereoisomer.[1] |

| Molecular Formula | C13H18FNO | Consistent across all stereoisomers.[1][5] |

| Molecular Weight | 223.29 g/mol | Consistent across all stereoisomers.[1][5] |

Structural Representation and Stereochemistry

The spatial arrangement of atoms is critical for the function of this molecule. The (3R,4S) designation specifies the absolute configuration at the two chiral centers on the piperidine ring.

Figure 1: 2D structure of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol with stereochemical indicators.

Experimental Protocols: Synthesis Overview

The synthesis of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol and its stereoisomers is a key step in the production of Paroxetine. A general synthetic approach involves the formation of the piperidine ring followed by the introduction of the fluorophenyl and hydroxymethyl groups with stereochemical control.

A detailed protocol for a related synthesis is as follows:

-

(3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine is treated with methane sulfonyl chloride. This step converts the hydroxyl group into a better leaving group (mesylate).

-

The resulting mesityl derivative is then reacted with phenyl chloroformate. This forms a carbamate derivative.

-

Finally, hydrolysis yields (3S, 4R)-4-(4-Fluorophenyl)piperidine-3-methanol. [2]

The following diagram illustrates the general workflow for utilizing this compound in a research setting.

Figure 2: General research workflow involving ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol.

Conclusion

The accurate identification of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol is paramount for researchers and professionals in drug development. A thorough understanding of its various synonyms, alternative names, and chemical identifiers is essential for navigating scientific literature, sourcing materials, and ensuring regulatory compliance. This guide provides a consolidated reference to aid in the precise communication and application of this important chemical entity.

References

-

PharmaCompass.com. [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol. [Link]

-

Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [Link]

-

Axios Research. ((3R,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol. [Link]

- Google Patents. CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.

-

Cognition Pharmaceuticals. (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. [Link]

-

PubChem. 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. [Link]

-

PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. [Link]

-

PubChem. [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol. [Link]

Sources

- 1. ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol | 389573-45-9 | Benchchem [benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. [(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol [lgcstandards.com]

- 5. ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol - SRIRAMCHEM [sriramchem.com]

- 6. cognitionpharmaceuticals.com [cognitionpharmaceuticals.com]

- 7. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | C13H18FNO | CID 2734218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine - Google Patents [patents.google.com]

- 9. 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | C13H18FNO | CID 10176880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ((3R,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol - CAS - 100332-12-5 | Axios Research [axios-research.com]

- 11. [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol | C13H18FNO | CID 9800834 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Characterization of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and manufacturing, the comprehensive characterization of active pharmaceutical ingredients (APIs) and their related substances is of paramount importance. Regulatory bodies worldwide mandate a thorough understanding of a drug substance's purity profile, including the identification and quantification of any impurities. This guide provides an in-depth technical overview of the spectroscopic data for ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, a critical chiral intermediate and known impurity in the synthesis of the selective serotonin reuptake inhibitor (SSRI), Paroxetine.[1][2][3]

This document, intended for researchers, analytical scientists, and drug development professionals, moves beyond a simple recitation of data. As a senior application scientist, my objective is to provide a cohesive narrative that not only presents the spectroscopic information but also delves into the causality behind the experimental choices and the logic of the data interpretation. By grounding the discussion in established analytical principles and providing detailed, actionable protocols, this guide aims to serve as a practical resource for the structural elucidation and quality control of this important pharmaceutical intermediate.

Introduction to ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol

((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol is a chiral piperidine derivative with the molecular formula C₁₃H₁₈FNO and a molecular weight of 223.29 g/mol .[3] Its stereochemically defined structure is crucial for its role as a building block in the synthesis of Paroxetine and for its use as a reference standard in impurity profiling.[3] The presence and quantity of this compound must be carefully monitored to ensure the safety and efficacy of the final drug product.

The structural elucidation of this molecule relies on a suite of spectroscopic techniques, each providing a unique piece of the molecular puzzle. This guide will focus on the key methods of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule.

The "Why" Behind the Experiment: Causality in NMR Analysis

For a molecule like ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, a comprehensive NMR analysis is not just about acquiring spectra; it's about designing an experiment that will unambiguously confirm the structure and stereochemistry. A standard suite of experiments would include:

-

¹H NMR: To identify the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: To determine the number of unique carbon atoms and their chemical environment.

-

2D NMR (COSY, HSQC, HMBC): To definitively establish the connectivity between protons (COSY), directly link protons to the carbons they are attached to (HSQC), and probe longer-range (2-3 bond) correlations between protons and carbons (HMBC). This is particularly crucial for assigning the complex piperidine ring protons and confirming the substitution pattern.

The choice of solvent is also a critical experimental parameter. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule due to its excellent solubilizing properties for moderately polar organic compounds and its relatively clean spectral window.

Expected ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Data for ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.3 | s | ~46 |

| H2 | ~2.8 (axial), ~2.0 (equatorial) | m | ~60 |

| H3 | ~1.8 | m | ~45 |

| H4 | ~2.6 | m | ~42 |

| H5 | ~1.7 (axial), ~1.9 (equatorial) | m | ~30 |

| H6 | ~2.9 (axial), ~2.1 (equatorial) | m | ~55 |

| CH₂OH | ~3.6 | m | ~65 |

| OH | Broad singlet | s | - |

| Ar-H | ~7.2 (ortho to F), ~7.0 (meta to F) | m (AA'BB' system) | ~115-130 |

| Ar-C | - | - | ~115-165 |

Note: These are predicted values and may vary based on experimental conditions.

Experimental Protocol for NMR Analysis

The following is a detailed, step-by-step methodology for acquiring high-quality NMR data for ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the purified solid sample. b. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup (400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak. d. Set the appropriate receiver gain.

3. Data Acquisition: a. ¹H NMR: Acquire the spectrum with a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio. b. ¹³C NMR: Acquire the spectrum with a spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2 seconds. Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. c. 2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs provided by the spectrometer manufacturer. Optimize the acquisition parameters based on the specific instrument and sample concentration.

4. Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase the spectra to obtain pure absorption lineshapes. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for ¹H and ¹³C spectra. d. Integrate the ¹H NMR signals to determine the relative number of protons. e. Analyze the multiplicities and coupling constants in the ¹H NMR spectrum. f. Correlate the signals in the 2D spectra to build the molecular structure.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

The "Why" Behind the Experiment: Ionization and Fragmentation Logic

For a molecule like ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed, with each providing complementary information.

-

ESI-MS: This soft ionization technique is ideal for confirming the molecular weight. The compound is expected to readily protonate on the basic piperidine nitrogen, yielding a prominent [M+H]⁺ ion at m/z 224.2.

-

GC-MS (with EI): This technique provides detailed structural information through fragmentation. The piperidine ring is known to undergo characteristic fragmentation patterns, primarily through α-cleavage adjacent to the nitrogen atom.

A GC-MS spectrum for a related compound is available on SpectraBase, which can be used as a reference for predicting the fragmentation of the target molecule.

Predicted Mass Spectrum and Fragmentation Pattern

Based on the structure, the following fragmentation pattern can be anticipated in an EI mass spectrum:

-

Molecular Ion (M⁺): A peak at m/z 223, corresponding to the molecular weight, may be observed, although it might be weak due to facile fragmentation.

-

α-Cleavage: The most likely fragmentation pathway involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of stable iminium ions. The loss of the hydroxymethyl group would result in a fragment at m/z 192, while the loss of the fluorophenyl group is less likely but could produce a fragment at m/z 128.

-

Other Fragments: Further fragmentation of the piperidine ring and loss of small neutral molecules can lead to a complex fragmentation pattern that can be used to piece together the structure.

Table 2: Predicted Key Mass Fragments

| m/z | Proposed Fragment |

| 224.2 | [M+H]⁺ (ESI) |

| 223 | [M]⁺ (EI) |

| 192 | [M - CH₂OH]⁺ |

| 128 | [M - C₆H₄F]⁺ |

Experimental Protocol for Mass Spectrometry

1. ESI-MS: a. Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. b. Infuse the solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min. c. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

2. GC-MS (EI): a. Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate. b. Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. c. Use a suitable GC column (e.g., a 30 m x 0.25 mm DB-5ms column) and a temperature program that allows for the elution of the compound. A typical program might start at 100 °C and ramp up to 280 °C. d. Acquire the mass spectrum in EI mode over a mass range of m/z 40-500.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

The "Why" Behind the Experiment: Vibrational Fingerprints

For ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, IR spectroscopy is primarily used to confirm the presence of the hydroxyl (-OH) and aromatic groups, as well as the C-N and C-F bonds. The position and shape of the -OH stretching band can also provide information about hydrogen bonding. A study of a related compound showed a broad band for the hydroxyl group at 3652 cm⁻¹.[1]

Expected IR Spectrum and Peak Assignments

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl |

| ~3000-2800 | C-H stretch | Aliphatic |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1220 | C-N stretch | Amine |

| ~1160 | C-O stretch | Alcohol |

| ~830 | C-H bend (out-of-plane) | p-disubstituted aromatic |

| ~1230 | C-F stretch | Fluoroaromatic |

Experimental Protocol for FTIR Analysis

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.

1. Instrument Setup: a. Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. b. Record a background spectrum of the empty ATR crystal.

2. Sample Analysis: a. Place a small amount of the solid sample onto the ATR crystal. b. Apply pressure to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum. d. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance spectrum.

Synthesis and Purification: A Foundation for Reliable Data

The quality of spectroscopic data is directly dependent on the purity of the sample. Therefore, a reliable synthesis and purification protocol is essential. Several synthetic routes to ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol have been reported, often as part of the overall synthesis of Paroxetine.[1]

Representative Synthesis Scheme

A common approach involves the stereoselective synthesis of a piperidine precursor followed by reduction. For example, an organocatalytic Michael addition can be used to set the desired stereochemistry.[3]

Sources

An In-Depth Technical Guide to the NMR and Mass Spectrometry Data of Key Paroxetine Precursors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for two pivotal precursors in the synthesis of Paroxetine: (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine and 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine . As a Senior Application Scientist, this document is structured to offer not just raw data, but also to illuminate the rationale behind the synthetic and analytical methodologies, ensuring a comprehensive understanding for researchers in the field of pharmaceutical development.

Introduction: The Synthetic Journey to Paroxetine

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder, anxiety disorders, and other conditions.[1] Its synthesis is a multi-step process, the efficiency and purity of which are highly dependent on the quality of its precursors. The characterization of these intermediates by advanced analytical techniques like NMR and mass spectrometry is paramount for ensuring the correct stereochemistry and purity, which are critical for the final drug's safety and efficacy.

This guide will focus on two common precursors, elucidating their structural features through detailed spectroscopic analysis. Understanding the spectral signatures of these molecules is crucial for process optimization, impurity profiling, and ultimately, the consistent production of high-quality paroxetine.

Precursor 1: (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine

This chiral piperidine derivative is a key intermediate that establishes the required stereochemistry of paroxetine. Its synthesis often involves stereoselective reduction and resolution steps.

dot graph Precursor1_Structure { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2734218&t=l", imagescale=true, labelloc=b]; precursor1 [label="(3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine"]; } . Figure 1: Chemical structure of (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine.

Synthesis and Experimental Protocol

A common route to this precursor involves the reduction of a corresponding ester or lactone. The following is a representative synthetic protocol.

Protocol 1: Synthesis of (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine

-

Reaction Setup: A solution of (3S,4R)-3-ethoxycarbonyl-4-(4'-fluorophenyl)-N-methyl piperidine-2,6-dione (1.0 eq) in an appropriate solvent like toluene is prepared in a round-bottomed flask equipped with a stirrer and under an inert atmosphere.

-

Reduction: The solution is cooled, and a reducing agent such as Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) solution (e.g., 70% in toluene) is added dropwise, maintaining a low temperature. The choice of a milder reducing agent compared to harsher ones like LiAlH4 can offer better control and selectivity.

-

Work-up: After the reaction is complete, it is quenched by the slow addition of water and a basic solution (e.g., 10% sodium hydroxide) to precipitate the aluminum salts.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., toluene), and the organic layers are combined, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the desired precursor.[2]

NMR Spectroscopic Data

NMR spectroscopy is the cornerstone for the structural elucidation of this precursor, confirming the presence of key functional groups and their stereochemical arrangement.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.18 | t | 8.7 | 2H, Aromatic CH (ortho to F) |

| 6.98 | t | 8.7 | 2H, Aromatic CH (meta to F) |

| 3.39 | dd | 10.6, 2.8 | 1H, CH-OH |

| 3.25-3.14 | m | - | 2H, Piperidine CH₂ |

| 2.93 | d | 10.8 | 1H, Piperidine CH |

| 2.70 | s | - | 1H, OH |

| 2.31 | s | - | 3H, N-CH₃ |

| 2.27-2.21 | m | - | 1H, Piperidine CH |

| 2.09-1.75 | m | - | 5H, Piperidine CH₂ and CH |

Table 1: ¹H NMR data for (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine in CDCl₃.[2]

Interpretation of ¹H NMR Spectrum:

-

The two triplets in the aromatic region (δ 7.18 and 6.98) are characteristic of a para-substituted fluorophenyl group.

-

The signal for the N-methyl group appears as a singlet at δ 2.31.

-

The complex multiplets in the aliphatic region (δ 1.75-3.39) correspond to the protons of the piperidine ring and the hydroxymethyl group, with their specific splitting patterns providing insight into the trans stereochemistry.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 162.8 (d, J=245.5 Hz) | Aromatic C-F |

| 138.3 (d, J=3.4 Hz) | Aromatic C (para to F) |

| 130.5 (d, J=7.7 Hz) | Aromatic CH (ortho to F) |

| 115.1 (d, J=21.8 Hz) | Aromatic CH (meta to F) |

| 62.1 | CH₂-OH |

| 60.8 | Piperidine CH₂ |

| 55.4 | Piperidine CH₂ |

| 46.3 | N-CH₃ |

| 45.1 | Piperidine CH |

| 41.9 | Piperidine CH |

| 34.1 | Piperidine CH₂ |

Table 2: Predicted ¹³C NMR data for (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine. Actual experimental values may vary slightly.

Interpretation of ¹³C NMR Spectrum:

-

The large coupling constant (J ≈ 245 Hz) for the carbon at δ 162.8 confirms it is directly attached to the fluorine atom.

-

The other aromatic carbon signals show smaller couplings to the fluorine atom.

-

The signals in the aliphatic region correspond to the carbons of the piperidine ring and the N-methyl and hydroxymethyl groups.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the precursor, which is crucial for confirming its identity and assessing its purity.

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Proposed Fragment |

| 223 | 30 | [M]⁺ (Molecular Ion) |

| 208 | 15 | [M - CH₃]⁺ |

| 192 | 100 | [M - CH₂OH]⁺ |

| 164 | 45 | [M - C₃H₇NO]⁺ |

| 109 | 55 | [C₆H₄F]⁺ |

| 70 | 80 | [C₄H₈N]⁺ |

Table 3: Key fragments in the EI mass spectrum of (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine.

Interpretation of Mass Spectrum:

-

The molecular ion peak at m/z 223 confirms the molecular weight of the compound (C₁₃H₁₈FNO).

-

The base peak at m/z 192 corresponds to the loss of the hydroxymethyl radical, a common fragmentation pathway for primary alcohols.

-

The fragment at m/z 70 is characteristic of the N-methylpiperidine ring fragmentation.

-

The presence of the fluorophenyl cation at m/z 109 further confirms the structure.

dot graph Fragmentation1 { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} . Figure 2: Proposed fragmentation pathway for (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine.

Precursor 2: 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine

This tetrahydropyridine derivative is another important precursor in several synthetic routes to paroxetine. It is also known as "Paroxetine Related Compound E" in pharmacopeial contexts.[3]

dot graph Precursor2_Structure { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14000859&t=l", imagescale=true, labelloc=b]; precursor2 [label="4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine"]; } . Figure 3: Chemical structure of 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine.

Synthesis and Experimental Protocol

This precursor can be synthesized through various methods, including the dehydration of a corresponding 4-hydroxypiperidine derivative.

Protocol 2: Synthesis of 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine

-

Reaction Setup: 4-(4-fluorophenyl)-1-methyl-4-piperidinol is dissolved in a suitable solvent in a flask equipped with a reflux condenser.

-

Dehydration: A strong acid, such as hydrochloric acid or sulfuric acid, is added, and the mixture is heated to reflux. The acidic conditions promote the elimination of water.

-

Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent.

-

Purification: The organic extracts are dried and concentrated. The crude product can be purified by distillation under reduced pressure or by column chromatography.

NMR Spectroscopic Data

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.35-7.25 | m | 2H, Aromatic CH (ortho to F) |

| 7.05-6.95 | m | 2H, Aromatic CH (meta to F) |

| 6.10-6.00 | m | 1H, Vinylic CH |

| 3.10-3.00 | m | 2H, Allylic CH₂ |

| 2.70-2.60 | t | 2H, Piperidine CH₂ |

| 2.55-2.45 | m | 2H, Piperidine CH₂ |

| 2.35 | s | 3H, N-CH₃ |

Table 4: Predicted ¹H NMR data for 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine. Actual experimental values may vary.

Interpretation of ¹H NMR Spectrum:

-

The multiplets in the aromatic region are consistent with the 4-fluorophenyl group.

-

The key signal is the vinylic proton around δ 6.05, confirming the double bond in the tetrahydropyridine ring.

-

The singlet at δ 2.35 corresponds to the N-methyl group.

-

The remaining signals in the aliphatic region are due to the protons on the tetrahydropyridine ring.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 161.5 (d, J≈245 Hz) | Aromatic C-F |

| 137.9 | Aromatic C |

| 134.8 | C=C (quaternary) |

| 127.1 (d, J≈8 Hz) | Aromatic CH |

| 120.9 | C=C (CH) |

| 115.3 (d, J≈21 Hz) | Aromatic CH |

| 55.1 | Piperidine CH₂ |

| 52.3 | Piperidine CH₂ |

| 46.0 | N-CH₃ |

| 28.9 | Piperidine CH₂ |

Table 5: Predicted ¹³C NMR data for 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine. Actual experimental values may vary.

Interpretation of ¹³C NMR Spectrum:

-

The signals around δ 134.8 and 120.9 confirm the presence of the double bond.

-

The characteristic downfield signal with a large coupling constant indicates the carbon attached to fluorine.

-

The remaining signals are consistent with the other carbons in the molecule.

Mass Spectrometry Data

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Proposed Fragment |

| 191 | 100 | [M]⁺ (Molecular Ion) |

| 176 | 40 | [M - CH₃]⁺ |

| 148 | 60 | [M - C₂H₅N]⁺ |

| 133 | 30 | [C₉H₈F]⁺ |

| 109 | 25 | [C₆H₄F]⁺ |

Table 6: Key fragments in the EI mass spectrum of 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine.

Interpretation of Mass Spectrum:

-

The molecular ion at m/z 191 confirms the molecular weight of the compound (C₁₂H₁₄FN). It is often the base peak due to the stability of the aromatic and conjugated system.

-

Loss of the methyl group gives a fragment at m/z 176.

-

Fragmentation of the tetrahydropyridine ring leads to various other ions.

dot graph Fragmentation2 { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} . Figure 4: Proposed fragmentation pathway for 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine.

Conclusion

The detailed NMR and mass spectrometry data presented in this guide provide a comprehensive analytical fingerprint for two critical precursors in the synthesis of paroxetine. A thorough understanding and application of this data are essential for researchers and drug development professionals to ensure the quality, purity, and correct stereochemistry of these intermediates. This, in turn, is fundamental to the reliable and safe production of the final active pharmaceutical ingredient, paroxetine. The provided protocols and interpretations serve as a valuable resource for both synthetic and analytical chemists working in the pharmaceutical industry.

References

-

PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. National Center for Biotechnology Information. Available from: [Link]

-

Paroxetine. In: Wikipedia [Internet]. 2023. Available from: [Link]

- Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. 2017;9(7):91-93.

-

PubChem. 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine. National Center for Biotechnology Information. Available from: [Link]

-

SynThink Research Chemicals. Paroxetine EP Impurities & USP Related Compounds. Available from: [Link]

Sources

Physical properties of (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol

An In-depth Technical Guide to the Physicochemical Properties of (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol

Authored by: Gemini, Senior Application Scientist

Abstract

(3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol, commonly known as a key precursor in the synthesis of Paroxetine, is a compound of significant interest to the pharmaceutical industry.[1] The precise control and understanding of its physical properties are paramount for ensuring the efficiency, reproducibility, and safety of the manufacturing process for this widely used selective serotonin reuptake inhibitor (SSRI).[2] This guide provides a detailed examination of the core physicochemical characteristics of this chiral intermediate, offering both established data and field-proven methodologies for its analysis. The content herein is structured to serve as a practical resource for researchers, process chemists, and quality control specialists involved in the development and manufacturing of Paroxetine and related active pharmaceutical ingredients (APIs).

Chemical Identity and Structure

The unambiguous identification of a pharmaceutical intermediate is the foundation of process control and regulatory compliance. (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol is a chiral molecule whose stereochemistry is critical for its biological activity upon conversion to Paroxetine.

The compound is identified by the following:

-

IUPAC Name: [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol[3]

-

Common Synonyms: (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, (-)-trans-Paroxol[1][3]

The structural integrity and stereochemical purity are the most critical attributes, directly impacting the final API's efficacy and safety profile.

Caption: 2D structure of the title compound.

Core Physicochemical Properties

A quantitative understanding of the physical properties is essential for designing robust and scalable chemical processes, from reaction engineering to downstream purification and isolation.

General and Thermal Properties

The compound typically presents as a white to off-white or light yellow crystalline powder.[1][4] This crystalline nature is fundamental to its purification via crystallization and influences its handling and storage requirements.

The thermal properties dictate the operational parameters for purification and drying, as well as define its stability limits. The melting point, in particular, serves as a primary indicator of purity; a sharp melting range is indicative of high purity, whereas a broad or depressed range suggests the presence of impurities.

Table 1: Summary of Key Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to off-white/light yellow crystalline powder | [1][4] |

| Melting Point | 97 - 102 °C | [1][4] |

| Boiling Point | 300.3 °C (at 760 mmHg) | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Flash Point | 135.4 ± 27.9 °C | [4] |

| Vapor Pressure | 0.000504 mmHg (at 25 °C) | [4] |

| Refractive Index | 1.518 |[4] |

Optical Activity: A Marker of Stereochemical Integrity

As a chiral molecule, its ability to rotate plane-polarized light is a critical quality attribute. The specific rotation is a direct measure of the enantiomeric purity of the material. For its use as a Paroxetine intermediate, ensuring the correct stereoisomer is present in high excess is non-negotiable.

-

Specific Rotation ([α]²⁰_D_): -39° to -36° (c=1 in Methanol)[1]

This negative sign indicates that it is levorotatory. A deviation from this specific rotation range is a clear flag for either the presence of the opposite enantiomer or other optically active impurities, necessitating further investigation.

Spectroscopic & Analytical Profile

Structural elucidation and routine identification rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the identity and purity of the compound.

Note: Specific, verified spectra for (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol were not available in the cited literature. The data presented for IR, ¹H NMR, and ¹³C NMR in a related synthesis paper corresponds to the N-desmethyl analog, (3S,4R)-4-(4-Fluorophenyl)-3-piperidinemethanol (C₁₂H₁₆FNO, MW: 209.26 g/mol ).[2] This information is provided for illustrative purposes to guide researchers on the expected peak regions, but direct analysis of the N-methyl compound is required for definitive characterization.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol, the expected molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed.

-

Expected [M+H]⁺: m/z 224.1445

This technique is highly sensitive and is crucial for identifying trace impurities and degradation products by their respective mass-to-charge ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The spectrum provides a molecular "fingerprint" that can be used for raw material identification.

Expected Characteristic IR Absorptions:

-

~3400 cm⁻¹ (broad): O-H stretch from the alcohol group.

-

~2950-2800 cm⁻¹: C-H stretches from the piperidine ring and N-methyl group.

-

~2780 cm⁻¹ (characteristic): C-H stretch of an N-CH₃ group, often a distinct shoulder.

-

~1600 cm⁻¹, ~1510 cm⁻¹: C=C stretches from the fluorophenyl aromatic ring.

-

~1220 cm⁻¹: C-F stretch.

-

~1100 cm⁻¹: C-N stretch of the tertiary amine.

-

~1050 cm⁻¹: C-O stretch from the primary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the molecular structure, confirming the connectivity of atoms and the stereochemical relationship between them.

Expected ¹H NMR Resonances (in CDCl₃):

-

Aromatic Protons (~7.0-7.2 ppm and ~6.9-7.0 ppm): Two sets of doublets (or multiplets) corresponding to the protons on the 4-fluorophenyl ring.

-

Hydroxymethyl Protons (-CH₂OH, ~3.4-3.6 ppm): A multiplet corresponding to the two protons of the hydroxymethyl group.

-

Piperidine Ring Protons (~1.6-3.2 ppm): A series of complex multiplets corresponding to the protons on the piperidine ring.

-

N-Methyl Protons (-NCH₃, ~2.2-2.3 ppm): A singlet integrating to three protons, a key differentiator from its N-desmethyl analog.

Expected ¹³C NMR Resonances (in CDCl₃):

-

Aromatic Carbons (~115-165 ppm): Signals for the six carbons of the fluorophenyl ring, including the characteristic C-F coupled doublet.

-

Hydroxymethyl Carbon (-CH₂OH, ~64 ppm): The carbon of the hydroxymethyl group.

-

Piperidine Ring Carbons (~35-60 ppm): Signals for the carbons of the piperidine ring.

-

N-Methyl Carbon (-NCH₃, ~46 ppm): The carbon of the N-methyl group.

Standardized Experimental Methodologies

The trustworthiness of physical property data is directly tied to the rigor of the experimental methods used. The following protocols represent self-validating systems for the determination of critical quality attributes.

Protocol: Melting Point Determination (Capillary Method)

This method provides a precise measure of the temperature range over which the solid-to-liquid phase transition occurs.

Causality: The choice of a slow heating rate near the melting point is critical. A rapid rate can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially inflated and broad melting range. A finely powdered, well-packed sample ensures uniform heat transfer.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.

-

Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrument Setup: Place the loaded capillary into the melting point apparatus.

-

Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (97-102 °C).

-

Slow Heating & Observation: Decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Protocol: Optical Rotation Measurement (Polarimetry)

This procedure quantifies the extent to which the chiral molecule rotates plane-polarized light, confirming its stereochemical identity.

Causality: The concentration and solvent must be precisely controlled and reported, as specific rotation is an intrinsic property dependent on these parameters. The measurement is performed at a standard wavelength (Sodium D-line, 589 nm) and temperature (20 °C) to ensure data comparability across laboratories.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh approximately 100 mg of the sample and dissolve it in a 10 mL volumetric flask with methanol (MeOH) to prepare a solution of concentration c = 1 g/100 mL.

-

Instrument Calibration: Calibrate the polarimeter using a blank (pure methanol).

-

Sample Measurement: Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present.

-

Observation: Place the cell in the polarimeter and record the observed rotation (α).

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where 'l' is the path length of the cell in decimeters (typically 1 dm) and 'c' is the concentration in g/mL.

Integrated Analytical Workflow

For comprehensive quality control, an integrated workflow is employed to confirm both the chemical structure and purity of the intermediate.

Caption: Integrated workflow for the physicochemical analysis of the title compound.

Conclusion

The physical properties of (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol are well-defined and serve as critical parameters for its use in pharmaceutical manufacturing. Its characterization as a white crystalline solid with a distinct melting range and specific levorotatory optical activity provides the primary means for assessing purity and stereochemical integrity. A comprehensive analytical approach combining thermal analysis, polarimetry, and spectroscopy is essential for ensuring that this key intermediate meets the stringent quality standards required for the synthesis of Paroxetine. This guide serves as a foundational resource for scientists and engineers, enabling them to apply these principles to achieve robust process control and consistent product quality.

References

-